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Compound of Interest

Compound Name: (R)-CRS8 trihydrochloride

Cat. No.: B15543694

(R)-CR8 trihydrochloride, a second-generation analogue of roscovitine, has emerged as a
potent inhibitor of cyclin-dependent kinases (CDKs) and, more recently, as a molecular glue
degrader of cyclin K.[1][2][3] This guide provides a comparative analysis of published data on
(R)-CRS8 trihydrochloride, with a focus on the reproducibility of its biological activities. We
present a summary of quantitative data, detailed experimental protocols, and visualizations of
key cellular pathways and workflows to aid researchers, scientists, and drug development
professionals in evaluating and potentially reproducing these findings.

Comparison with Roscovitine

(R)-CR8 was developed as a more potent alternative to roscovitine, a well-known CDK
inhibitor.[2][4] Published data consistently demonstrates the superior potency of (R)-CR8 in
various cellular assays.

Table 1: Comparison of In Vitro IC50 Values for (R)-CR8
and (R)-Roscovitine
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(R)-CR8 (R)-
Target/Assay Trihydrochlori Roscovitine Cell Line Reference
de (uM) (hM)
CDK Inhibition
CDK1/cyclin B 0.09 ~0.45 N/A [21[4]
CDK2/cyclin A 0.072 ~0.2 N/A [2][4]
CDK2/cyclin E 0.041 N/A N/A [2]
CDK5/p25 0.11 ~0.2 N/A [2]
CDK7/cyclin H 1.1 ~0.7 N/A [2]
CDKO9/cyclin T 0.18 ~0.4 N/A [2]
CK15/e 0.4 N/A N/A [2]
Induction of
Apoptosis
MTS Reduction
0.49 ~20 SH-SY5Y [2][4]
Assay
LDH Release
N/A N/A SH-SY5Y [4]
Assay
Caspase
o N/A N/A SH-SY5Y [4]
Activation
Dose-dependent
PARP Cleavage N/A SH-SY5Y [2]

(0.25-10 puM)

Note: IC50 values for roscovitine are approximated from graphical data in some publications.

The data clearly indicates that (R)-CR8 is significantly more potent than roscovitine in both

inhibiting CDKs and inducing apoptosis in the SH-SY5Y neuroblastoma cell line.[2][4] The

improved potency is reported to be between 2 to 4-fold for kinase inhibition and up to 40-fold

for the induction of apoptosis.[4]
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(R)-CR8 as a Molecular Glue Degrader

A key discovery has been the identification of (R)-CR8 as a molecular glue that induces the
degradation of cyclin K.[5][6] This mechanism is distinct from its role as a direct kinase inhibitor
and contributes significantly to its cellular activity.[6]

Mechanism of Cyclin K Degradation

(R)-CRS8 binds to the ATP-binding pocket of CDK12. This binding event creates a novel
interface that promotes the interaction between CDK12 and DDB1, a component of the CUL4-
DDB1 ubiquitin ligase complex.[5][6] This ternary complex formation leads to the ubiquitination
and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[5][6]

Mechanism of (R)-CR8-induced Cyclin K Degradation
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Caption: Signaling pathway of (R)-CR8-induced Cyclin K degradation.

Experimental Protocols

To facilitate the reproducibility of the published findings, detailed experimental protocols are
provided below.

Protocol 1: Determination of IC50 for Apoptosis
Induction (MTS Assay)

This protocol is based on the methodology described by Bettayeb et al. (2008).[4]
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Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and
conditions.

Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach
overnight.

Treatment: (R)-CRS8 trihydrochloride and (R)-roscovitine are dissolved in DMSO to create
stock solutions. Serial dilutions are prepared in culture media and added to the cells. A
vehicle control (DMSO) is also included.

Incubation: Cells are incubated with the compounds for 48 hours.

MTS Assay: After incubation, MTS reagent is added to each well according to the
manufacturer's instructions.

Measurement: The absorbance is read at 490 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50
values are calculated using non-linear regression analysis.

Protocol 2: Western Blot for PARP Cleavage

This protocol is based on the methodology described in multiple publications.[2]

Cell Treatment: SH-SY5Y cells are treated with varying concentrations of (R)-CR8
trihydrochloride (e.g., 0.25, 0.5, 1, 2.5, 5, 10 uM) for a specified time (e.g., 24 or 48 hours).

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA
assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody
against PARP. A secondary antibody conjugated to HRP is then used.
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o Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
The cleavage of PARP is indicated by the appearance of an 89 kDa fragment.

Protocol 3: In Vitro Cyclin K Degradation Assay

This protocol is a simplified representation of the experiments described by Stabicki et al.
(2020).[5][6]

Experimental Workflow for Cyclin K Degradation

Analyze Cyclin K levels Reduced Cyclin K band

by Western Blot indicates degradation
HEK293T cells expressing Treat with (R)-CR8 (1 uM)
Cyclin K-eGFP fusion protein or DMSO (control) for 2 hours
—>

Analyze Cyclin K-eGFP Decreased eGFP signal
fluorescence by Flow Cytometry indicates degradation

Click to download full resolution via product page
Caption: Workflow for assessing (R)-CR8-mediated Cyclin K degradation.
o Cell Line: HEK293T cells are engineered to express a Cyclin K-eGFP fusion protein.

o Treatment: Cells are treated with 1 uM (R)-CRS8 trihydrochloride or a DMSO vehicle control
for 2 hours.

e Analysis by Flow Cytometry: The fluorescence of the Cyclin K-eGFP fusion protein is
guantified by flow cytometry. A decrease in the eGFP signal in the (R)-CR8-treated cells
compared to the control indicates degradation of the fusion protein.

e Analysis by Western Blot: Cell lysates are collected and subjected to Western blotting using
an antibody against Cyclin K or GFP to confirm the reduction in protein levels.

Conclusion
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The published data on (R)-CR8 trihydrochloride demonstrates its potent activity as a CDK
inhibitor and a molecular glue degrader of cyclin K, with significantly higher potency compared
to its parent compound, roscovitine. The provided experimental protocols offer a foundation for
researchers to reproduce and further investigate the biological effects of this compound.
Adherence to these detailed methodologies is crucial for ensuring the reproducibility and
reliability of future studies on (R)-CR8 trihydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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